1,2-Epoxyhexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Polycarboxylic Acids:

1,2-Epoxyhexane serves as a key building block for the synthesis of various polycarboxylic acids, including adipic acid, sebacic acid, and dodecanedioic acid. These acids possess diverse applications in the production of polymers, plasticizers, and lubricants []. The epoxide ring in 1,2-epoxyhexane undergoes ring-opening reactions with various reagents like carboxylic acids, leading to the formation of the desired polycarboxylic acids [].

Synthesis of Functionalized Molecules:

The reactive nature of the epoxide group in 1,2-epoxyhexane enables its participation in various other synthetic transformations. Researchers utilize it as a starting material for the synthesis of numerous functionalized molecules, including alcohols, ethers, and amines. These reactions often involve the manipulation of the epoxide ring through ring-opening reactions with diverse nucleophiles [].

Research into Ring-Opening Reactions:

1,2-Epoxyhexane serves as a valuable model compound for studying the mechanisms and kinetics of ring-opening reactions. Its relatively simple structure allows researchers to gain fundamental insights into the factors influencing the reactivity of epoxides with different nucleophiles. This knowledge contributes to the development of efficient and selective methods for synthesizing various complex molecules [].

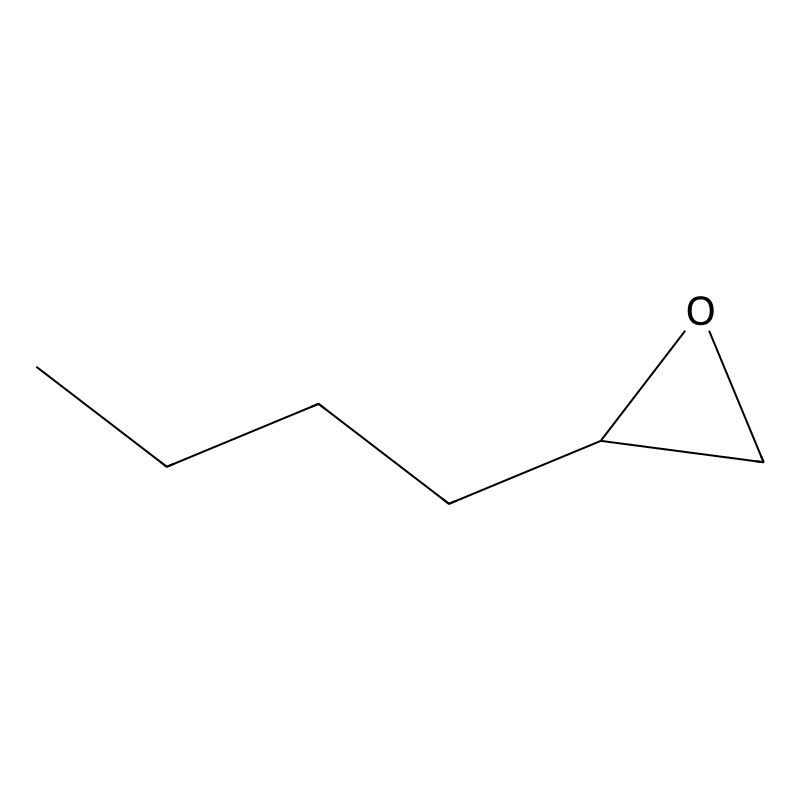

1,2-Epoxyhexane, also known as butyloxirane or 1-hexene oxide, is a colorless liquid with the molecular formula and a molecular weight of 100.16 g/mol. It is classified as an epoxide, which is a cyclic ether with a three-membered ring structure that includes an oxygen atom. This compound is notable for its high reactivity due to the strained epoxide ring, making it more reactive than typical acyclic ethers .

The physical properties of 1,2-epoxyhexane include:

- Boiling Point: 118-120 °C

- Density: 0.833 g/mL

- Flash Point: 60 °F (approximately 15.6 °C)

- Solubility: Difficult to mix with water .

1,2-Epoxyhexane is a flammable liquid with a low flash point, posing a fire hazard []. It is also considered a skin, eye, and respiratory irritant [].

- Safety Data Sheet (SDS): It is crucial to consult the Safety Data Sheet (SDS) for 1,2-epoxyhexane before handling the compound. The SDS provides detailed information on its hazards, handling procedures, first-aid measures, and disposal methods [].

Please Note:

- The information provided is based on scientific research and is not intended for practical use or experimentation.

- Always refer to the SDS and relevant safety protocols when handling chemicals.

- Ring Opening Reactions: In the presence of acids or bases, the epoxide ring can be opened to form alcohols or other functional groups. For example, when reacted with methanol in an acid-catalyzed process, it produces methoxy-substituted products through a carbocation mechanism2.

- Nucleophilic Substitution: Nucleophiles can attack the less hindered carbon atom in the epoxide, leading to the formation of alcohols or other derivatives2.

1,2-Epoxyhexane can be synthesized through several methods:

- Oxidation of 1-Hexene: One common method involves the oxidation of 1-hexene using oxidizing agents in a fixed-bed microchannel reaction device. This process typically requires a solid catalyst and controlled reaction conditions .

- Epoxidation Reactions: Various reagents such as peracids can be used to convert alkenes into epoxides through electrophilic addition mechanisms.

The applications of 1,2-epoxyhexane are diverse and include:

- Chemical Reagent: It serves as an important intermediate in organic synthesis and pharmaceutical research.

- Passivating Agent: The compound has been utilized as a passivating agent for core-shell aluminum nanoparticles, enhancing their stability and reactivity .

- Fine Chemicals Production: It is involved in the production of various fine chemicals.

Interaction studies involving 1,2-epoxyhexane primarily focus on its reactivity with biological molecules and other chemicals. Research indicates that its ability to form adducts with nucleophiles could have implications in toxicology and pharmacology. Further studies are needed to fully understand its interactions within biological systems.

1,2-Epoxyhexane shares similarities with several other epoxides and cyclic ethers. Below are some comparable compounds along with their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Epoxyhexane | C6H12O | Highly reactive epoxide; used in nanoparticle passivation |

| Ethylene Oxide | C2H4O | Smallest epoxide; widely used as a sterilizing agent |

| Propylene Oxide | C3H6O | Used in antifreeze and as a chemical intermediate |

| Styrene Oxide | C8H8O | Derived from styrene; used in polymer production |

Each compound exhibits unique reactivity patterns and applications based on their structural characteristics and functional groups.

Early Discoveries and Synthesis

The synthesis of 1,2-epoxyhexane traces back to the early 20th century, coinciding with the development of epoxidation techniques. The Prilezhaev reaction, reported in 1909, marked a milestone by enabling epoxide formation via peracid-mediated oxidation of alkenes. For 1,2-epoxyhexane, this method typically involves treating 1-hexene with meta-chloroperoxybenzoic acid (mCPBA), achieving yields of 60–80% under inert conditions. Early challenges included controlling regioselectivity and minimizing side reactions, which spurred innovations in catalyst design.

Evolution of Industrial Production

By the mid-20th century, industrial-scale production leveraged cationic ring-opening polymerization using Lewis acids like BF₃·THF. For instance, Fraunhofer Institute’s 2025 work demonstrated copolymerization of 1,2-epoxyhexane with epichlorohydrin, yielding low-viscosity polymers for energetic binders. Advances in fixed-bed microchannel reactors further optimized efficiency, enabling continuous synthesis with reduced solvent use.

The conventional synthesis of 1,2-epoxyhexane primarily relies on the direct epoxidation of 1-hexene using various oxidizing agents [2]. The most widely employed method involves the oxidation of 1-hexene with meta-chloroperoxybenzoic acid as the oxidizing agent in dichloromethane or chloroform solvent systems [2] [5]. This approach typically achieves conversion rates ranging from 65% to 83% depending on the reaction conditions and catalyst employed [2].

Alternative conventional pathways include the utilization of hydrogen peroxide in combination with titanium-silicate catalysts such as titanium silicalite-1 [39] [42]. These heterogeneous catalytic systems demonstrate superior selectivity for epoxide formation while minimizing side product formation [39] [42]. The titanium-based catalysts operate through the formation of titanium-hydroperoxo intermediates that facilitate oxygen transfer to the alkene substrate [41] [42].

Reaction Conditions and Yields

| Method | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Direct Epoxidation | meta-chloroperoxybenzoic acid | Dichloromethane | 0-25 | 65-83 | [2] |

| Titanium Silicalite-1 | Hydrogen Peroxide | Methanol | 70-100 | 85-92 | [39] |

| Molybdenum Complex | tert-Butyl Hydroperoxide | Benzene | 60-80 | 75-88 | [40] |

The stereospecific nature of epoxidation reactions has been demonstrated with 2-hexene substrates, where the stereochemistry of the starting alkene is preserved in the resulting epoxide product [27]. Trans-2-hexene yields predominantly trans-2,3-epoxyhexane, while cis-2-hexene produces the corresponding cis-epoxide with high selectivity [27].

Green Chemistry Approaches

Environmental considerations have driven the development of sustainable synthetic routes for 1,2-epoxyhexane production [12] [15]. Green chemistry methodologies focus on the elimination of toxic solvents, reduction of waste generation, and utilization of renewable oxidants [12] [16].

Molybdate ionic liquids represent a significant advancement in environmentally benign catalysis for epoxide synthesis [10]. These halide-free catalysts enable carbon dioxide fixation into epoxides under solventless conditions, achieving up to 86% yield of hexane carbonate from 1,2-epoxyhexane at 120°C and 30 bar carbon dioxide pressure [10]. The reaction proceeds without additional halide co-catalysts and demonstrates excellent recyclability over five catalytic cycles [10].

Polymer-supported molybdenum complexes offer another green alternative, providing heterogeneous catalysis with enhanced catalyst recovery and reuse capabilities [12] [43]. Polystyrene 2-(aminomethyl)pyridine supported molybdenum complexes catalyze the epoxidation of alkenes using tert-butyl hydroperoxide as the oxidant, achieving high selectivity and conversion rates while enabling catalyst recycling [12] [43].

Environmental Benefits of Green Approaches

The implementation of green chemistry principles in 1,2-epoxyhexane synthesis provides multiple environmental advantages [12] [15]. Solventless reaction conditions eliminate the need for organic solvents, reducing volatile organic compound emissions and simplifying product purification [10]. The use of aqueous hydrogen peroxide as an oxidant produces only water as a byproduct, significantly reducing waste stream toxicity [15] [38].

Microchannel and Fixed-bed Reaction Technologies

Method Using Fixed-bed Microchannel Reaction Devices

Fixed-bed microchannel reaction devices provide enhanced control over reaction parameters and improved heat and mass transfer characteristics for 1,2-epoxyhexane synthesis [2] [18]. The methodology involves dissolving 1-hexene in an appropriate solvent to prepare a substrate solution, followed by the preparation of an oxidizing reagent solution in the same solvent system [2].

The solid catalyst is packed into the fixed-bed microchannel reaction device, and both substrate and oxidizing reagent solutions are pumped into the reactor using precise flow control systems [2]. The reaction residence time is maintained between 8 to 25 minutes, optimizing conversion while minimizing overoxidation [2]. The upper organic phase containing the product is subsequently processed through continuous centrifugation and water washing to obtain purified 1,2-epoxyhexane [2].

This approach offers several advantages including precise temperature control, reduced hotspot formation, and enhanced product selectivity compared to conventional batch reactors [18] [20]. The continuous nature of the process enables consistent product quality and facilitates scale-up operations [18].

Continuous Flow Synthesis Strategies

Continuous flow synthesis represents a paradigm shift in 1,2-epoxyhexane production, offering improved safety, reproducibility, and process intensification [19] [21]. Flow chemistry enables telescoped synthetic sequences where multiple reaction steps can be conducted in series without intermediate isolation [19].

The epoxidation of alkenes using meta-chloroperoxybenzoic acid has been successfully implemented in continuous flow systems with residence times of approximately 10 minutes at 85°C [21]. These conditions achieve conversions exceeding 90% while maintaining high selectivity for the desired epoxide product [21].

Continuous flow reactors provide superior heat transfer characteristics, enabling better temperature control during highly exothermic epoxidation reactions [19] [21]. The enhanced mixing in microreactor systems promotes more uniform reaction conditions and reduces the formation of unwanted byproducts [19].

| Flow System Parameter | Optimal Value | Performance Metric |

|---|---|---|

| Residence Time | 8-25 minutes | >90% Conversion |

| Temperature | 50-85°C | High Selectivity |

| Flow Rate | 0.2-5.0 mL/min | Consistent Quality |

| Catalyst Loading | 2.5 mol% | Recyclable System |

Photocatalytic Synthesis Routes

Photocatalytic methodologies for 1,2-epoxyhexane synthesis utilize light energy to drive oxidation reactions under mild conditions [22] [23]. Titanium dioxide and coupled titanium dioxide/tungsten trioxide systems have demonstrated effectiveness in the photocatalytic oxidation of 1-hexene to produce 1,2-epoxyhexane [22] [23].

The photocatalytic process employs ultraviolet-A activated titanium dioxide catalysts immobilized on glass bead supports in vapor-phase flow reactors [22] [23]. Oxidation rates of 0.14 ± 0.02 mmol/h have been achieved for 1-hexene using titanium dioxide/tungsten trioxide catalysts with 1 mol% tungsten trioxide loading [22] [23].

Water and oxygen serve as the oxidant system, with 15.9% conversion of 1-hexene achieved under optimal conditions [22] [23]. The product selectivity demonstrates 41% for unreacted 1-hexene, 54% for 1,2-epoxyhexane, and the remainder as carbon dioxide [22] [23]. The photocatalytic approach eliminates the need for stoichiometric chemical oxidants and operates under ambient pressure and temperature conditions [22].

Photocatalyst Performance

| Catalyst System | Conversion (%) | Selectivity to Epoxide (%) | Oxidation Rate (mmol/h) |

|---|---|---|---|

| Titanium Dioxide | 12.3 | 35 | 0.08 |

| Titanium Dioxide/Tungsten Trioxide (1%) | 15.9 | 54 | 0.14 |

| Titanium Dioxide/Tungsten Trioxide (3%) | 13.2 | 48 | 0.12 |

The mechanism involves the generation of hydroxyl radicals and other reactive oxygen species upon ultraviolet irradiation of the semiconductor photocatalyst [24] [26]. These reactive intermediates facilitate the selective oxidation of the alkene double bond to form the corresponding epoxide [24].

Gas-phase Oxidation Methodologies

Gas-phase oxidation represents an alternative approach for 1,2-epoxyhexane synthesis, particularly relevant for atmospheric chemistry applications and industrial vapor-phase processes [29] [30]. The kinetics of gas-phase reactions between hydroxyl radicals and 1,2-epoxyhexane have been extensively studied to understand atmospheric degradation pathways [29].

Electrochemical oxidation methods provide controlled gas-phase synthesis routes through the generation of reactive oxygen species from water oxidation on gold electrodes [30] [32]. The mechanism involves the formation of chemisorbed oxygen atoms on the electrode surface, which subsequently react with gaseous 1-hexene to produce 1,2-epoxyhexane [30] [32].

The electrochemical approach demonstrates that epoxidation and oxygen evolution reactions compete for the same pool of reactive surface oxygen species [30] [32]. Faradaic efficiencies toward epoxidation increase linearly with 1-hexene concentration and show inverse dependence on water concentration [30] [32].

Gas-phase Reaction Parameters

| Parameter | Value | Condition |

|---|---|---|

| Rate Constant | 1.1 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 K, 760 Torr |

| Activation Energy | 23.0 kcal mol⁻¹ | Electrochemical Oxidation |

| Faradaic Efficiency | 15-30% | Gold Electrode System |

| Operating Pressure | 1 atmosphere | Gas-phase Conditions |

The gas-phase oxidation methodology offers advantages in terms of product separation and purification, as the gaseous products can be easily separated from the reaction system [29] [30]. However, the lower conversion rates compared to liquid-phase systems require optimization of reaction conditions and catalyst design to achieve commercially viable production rates [30] [32].

Acidic Condition Pathways and Substitution Nucleophilic Unimolecular Mechanisms

The ring-opening reactions of 1,2-epoxyhexane under acidic conditions proceed through mechanisms that exhibit substantial substitution nucleophilic unimolecular character, although they retain characteristics of both substitution nucleophilic bimolecular and substitution nucleophilic unimolecular pathways [1] [2] [3]. In acidic environments, the epoxide oxygen is initially protonated by the acid catalyst, creating a more electrophilic species that facilitates nucleophilic attack [1] [4] [5].

The protonation step is crucial for the subsequent ring-opening mechanism. When 1,2-epoxyhexane is exposed to acidic conditions, the oxygen atom in the epoxide ring captures a proton from the acid, resulting in a protonated epoxide intermediate [1] [6] [4]. This protonation significantly enhances the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack.

Under acidic conditions, the nucleophilic attack predominantly occurs at the more substituted carbon of the epoxide ring [1] [2] [3] [7]. This regioselectivity arises because the more substituted carbon can better stabilize the developing positive charge through inductive effects and hyperconjugation [1] [6] [4]. The transition state exhibits considerable carbocationic character, with the carbon-oxygen bond beginning to break before the nucleophile fully attaches [6] [4] [5].

The mechanism can be described as having substantial substitution nucleophilic unimolecular character because the more substituted carbon develops significant positive charge in the transition state, similar to carbocation intermediates in classical substitution nucleophilic unimolecular reactions [1] [6] [8]. However, the reaction is not purely substitution nucleophilic unimolecular because the nucleophile attacks the electrophilic carbon before complete carbocation formation occurs [6] [4] [5].

Density functional theory calculations have provided detailed insights into the energetics of these acidic ring-opening pathways. Studies using B3LYP/6-31G(d,p) level of theory have shown that the activation energy for acid-catalyzed epoxide ring-opening ranges from 71 to 94 kilojoules per mole, depending on the specific acid catalyst and reaction conditions [9] [10]. The calculations reveal that carboxylic acids can act as their own promoters by using the hydroxyl group of an additional acid molecule to stabilize the transition states, lowering the rate-limiting barriers by up to 45 kilojoules per mole [9] [10].

Basic Condition Pathways and Substitution Nucleophilic Bimolecular Mechanisms

Under basic conditions, 1,2-epoxyhexane undergoes ring-opening through a classical substitution nucleophilic bimolecular mechanism [1] [2] [3] [7]. The reaction involves a strong nucleophile directly attacking the epoxide ring without prior protonation of the oxygen atom [1] [2] [3].

In basic environments, the leaving group is an alkoxide anion, which is typically considered a poor leaving group [1] [2] [3]. However, the substantial ring strain of the three-membered epoxide ring provides the driving force necessary to overcome the poor leaving group character [1] [2] [11]. The ring strain in epoxides arises from the deviation from ideal tetrahedral geometry, with bond angles compressed to approximately 60 degrees instead of the optimal 109.5 degrees for tetrahedral carbon atoms [12] [13] [11].

The nucleophilic attack in basic conditions follows strict substitution nucleophilic bimolecular stereochemistry, with the nucleophile attacking from the backside of the carbon-oxygen bond [1] [2] [3] [7]. This backside attack results in inversion of configuration at the electrophilic carbon center [1] [2] [3] [7]. The reaction proceeds through a concerted mechanism where bond formation and bond breaking occur simultaneously [1] [2] [3].

Quantum mechanical calculations using density functional theory have elucidated the physical factors controlling regioselectivity under basic conditions. Studies employing OLYP/TZ2P level of theory have shown that ring-opening under basic conditions occurs in a regime of strong interaction between the nucleophile and the epoxide, with the interaction governed by steric (Pauli) repulsion [14]. The steric repulsion steers the nucleophilic attack preferentially toward the sterically less encumbered carbon atom [14].

The activation strain model has been applied to understand the mechanistic details of basic ring-opening reactions [14]. Under basic conditions, the strong nucleophile-epoxide interaction is dominated by steric effects, which determine the regioselectivity of the reaction [14]. The nucleophile preferentially attacks the less hindered carbon to minimize steric repulsion in the transition state [14].

Nucleophilic Attack Selectivity

The regioselectivity of nucleophilic attack on 1,2-epoxyhexane depends critically on the reaction conditions and the nature of the nucleophile [1] [2] [3] [7]. The compound exhibits regioselective behavior, meaning that nucleophilic attack occurs preferentially at one of the two possible carbon centers of the epoxide ring [1] [2] [3] [7].

Under acidic conditions, nucleophilic attack occurs predominantly at the more substituted carbon (the secondary carbon bearing the butyl chain) [1] [2] [3] [7]. This selectivity arises from the development of carbocationic character in the transition state, where the more substituted carbon can better stabilize the positive charge through inductive effects and hyperconjugation [1] [6] [4]. The regioselectivity is controlled by electronic factors and carbocation stability considerations [1] [6] [4].

In contrast, under basic conditions, nucleophilic attack occurs preferentially at the less substituted carbon (the primary carbon) [1] [2] [3] [7]. This selectivity is governed by steric factors, as the substitution nucleophilic bimolecular mechanism favors attack at the less hindered carbon center [1] [2] [3] [7]. The nucleophile can more easily approach the primary carbon due to reduced steric hindrance compared to the secondary carbon [1] [2] [3] [7].

Environmental control has emerged as a powerful strategy for achieving regiodivergent epoxide ring-opening reactions [15]. Studies have demonstrated that by precisely tuning environmental factors, including Lewis acid catalyst selection, solvent, temperature, and stoichiometry, it is possible to override intrinsic selectivity and dynamically control regioisomeric outcomes [15]. This approach enables the formation of different constitutional isomers from the same starting epoxide by simply changing the reaction conditions [15].

The Lewis acid catalyst plays a crucial role in determining regioselectivity [15]. Two distinct classes of Lewis acids have been identified based on their mode of activation [15]. The first class, exemplified by lithium salts, facilitates nonspecific activation of the substrate through weak electrostatic interactions [15]. The second class, such as aluminum chloride and aluminum iodide, engages in strong coordination with the substrate through covalent interactions, amplifying the intrinsic electronic differences within the substrate [15].

Computational studies have provided quantitative insights into the factors controlling nucleophilic attack selectivity. Density functional theory calculations have revealed that the pseudo-ethylenic character in the epoxy ring is an important factor that should be included in structure-activity relationship estimation methods [16] [17]. The calculations show that the electronic structure of the epoxide ring influences both the regioselectivity and the overall reactivity toward nucleophilic attack [16] [17].

Kinetic Studies of Atmospheric Oxidation

The atmospheric oxidation of 1,2-epoxyhexane by hydroxyl radicals has been the subject of detailed kinetic investigations [16] [17]. The first comprehensive kinetic study of this reaction was conducted using the relative rate technique at (298 ± 3) Kelvin and (760 ± 10) Torr total pressure of synthetic air [16] [17].

The rate coefficient for the reaction of 1,2-epoxyhexane with hydroxyl radicals has been determined to be (5.77 ± 0.83) × 10^-12 cubic centimeters per molecule per second at 298 Kelvin [16] [17]. This rate coefficient was obtained using different reference compounds, including ethylene, butane, sec-butyl acetate, iso-propyl acetate, and propylene [16] [17]. The experiments were conducted in both a 1080 liter Quartz Reactor and a 480 liter Duran glass chamber to ensure reproducibility [16] [17].

The atmospheric lifetime of 1,2-epoxyhexane with respect to hydroxyl radical attack has been calculated to be approximately 48 to 50 hours, assuming a global average hydroxyl radical concentration of 1.0 × 10^6 molecules per cubic centimeter [16] [17]. This relatively short atmospheric lifetime indicates that 1,2-epoxyhexane is rapidly removed from the atmosphere through oxidation processes [16] [17].

Structure-activity relationship analysis has revealed important factors governing the reactivity of epoxides toward hydroxyl radicals [16] [17]. The study found discrepancies between experimental values and those estimated from structure-activity relationship methods, indicating that the pseudo-ethylenic character in the epoxy ring is an important factor that should be included in improved estimation methods [16] [17].

Comparative kinetic studies have shown that 1,2-epoxyhexane exhibits similar reactivity to cyclohexene oxide, with rate coefficients of (5.77 ± 0.83) × 10^-12 and (5.93 ± 1.13) × 10^-12 cubic centimeters per molecule per second, respectively [16] [17]. Both compounds show significantly higher reactivity than the shorter-chain epoxides, such as 1,2-epoxybutane with a rate coefficient of (1.98 ± 0.29) × 10^-12 cubic centimeters per molecule per second [16] [17].

The photochemical ozone creation potential has been evaluated for 1,2-epoxyhexane and related epoxides. Theoretical studies using high-level computational methods have determined that the overall rate coefficient for the reaction with hydroxyl radicals follows temperature-dependent Arrhenius behavior. The calculations employed CCSD(T)/aug-cc-pVTZ//M06-2X/cc-pVTZ level of theory with Rice-Ramsperger-Kassel-Marcus master equation treatment corrected by Eckart tunneling.

Atmospheric implications of epoxide oxidation have been extensively studied [16]. Epoxides are recognized as important intermediates in the atmospheric oxidation of volatile organic compounds, particularly in the photooxidation of isoprene and other biogenic hydrocarbons [16]. The oxidation products of epoxides can contribute to secondary organic aerosol formation and influence air quality [16].

Mechanistic studies using flow tube chemical ionization mass spectrometry have provided insights into the product formation mechanisms of epoxide oxidation. The gas-phase hydroxyl radical reaction rate constants are generally larger than previous estimations, and some features of the product mechanism are well predicted by the Master Chemical Mechanism Version 3.2, while other features differ significantly.

Structure-Activity Relationships in Epoxide Reactions

The structure-activity relationships governing the reactivity of 1,2-epoxyhexane and related epoxides have been extensively investigated through both experimental and computational approaches [16] [17]. These relationships provide fundamental insights into how molecular structure influences chemical reactivity and can be used to predict the behavior of related compounds [16] [17].

The carbon chain length significantly influences the reactivity of linear epoxides toward hydroxyl radicals [16] [17]. 1,2-Epoxyhexane exhibits a rate coefficient of (5.77 ± 0.83) × 10^-12 cubic centimeters per molecule per second, which is substantially higher than the shorter-chain 1,2-epoxybutane with a rate coefficient of (1.98 ± 0.29) × 10^-12 cubic centimeters per molecule per second [16] [17]. This trend indicates that longer alkyl chains enhance the reactivity of epoxides toward hydroxyl radical attack [16] [17].

The position of the epoxide ring within the carbon chain also affects reactivity patterns [16] [17]. Internal epoxides, such as trans-2,3-epoxybutane and cis-2,3-epoxybutane, show lower reactivity compared to terminal epoxides [16] [17]. The rate coefficients for these internal epoxides are (1.81 ± 0.33) × 10^-12 and (1.50 ± 0.28) × 10^-12 cubic centimeters per molecule per second, respectively [16] [17].

Stereochemical effects play a role in determining reactivity, as evidenced by the different rate coefficients observed for cis and trans isomers of 2,3-epoxybutane [16] [17]. The trans isomer exhibits slightly higher reactivity than the cis isomer, suggesting that the spatial arrangement of substituents around the epoxide ring influences the accessibility of the reactive site [16] [17].

Computational structure-activity relationship studies have revealed the importance of pseudo-ethylenic character in epoxide rings [16] [17]. This electronic feature, which reflects the partial double-bond character of the carbon-oxygen bonds in the strained three-membered ring, is a critical factor that should be included in improved estimation methods for predicting epoxide reactivity [16] [17].

Steric hindrance effects have been quantified through molecular descriptor analysis. Studies using automated data-driven workflows have identified the buried volume of the epoxide oxygen atoms as among the most influential molecular features affecting reaction barriers. The buried volume descriptor captures the steric accessibility of the reactive site and correlates well with experimental reactivity data.

Electronic effects also contribute significantly to structure-activity relationships [15] [14]. The inductive effects of substituents on the epoxide ring influence the electron density at the reactive carbon centers, thereby affecting both the regioselectivity and the overall reactivity of the ring-opening reaction [15] [14]. Electron-withdrawing substituents generally decrease reactivity, while electron-donating substituents tend to increase reactivity [15] [14].

Ring strain analysis has provided insights into the fundamental driving force for epoxide reactivity [12] [13] [11]. The angle strain in the three-membered epoxide ring, resulting from the deviation from ideal tetrahedral geometry, creates a thermodynamic driving force for ring-opening reactions [12] [13] [11]. This strain energy is approximately 115 kilojoules per mole for simple epoxides [12] [13] [11].

Solvent effects have been incorporated into structure-activity relationship models through dielectric continuum methods. The polarity of the reaction medium significantly influences the energetics of epoxide ring-opening reactions, with polar solvents generally stabilizing the transition states and lowering activation barriers. The dielectric constant of the solvent correlates with the observed rate enhancement in polar media.

Catalytic effects have been systematically studied to understand how different catalysts influence structure-activity relationships [15]. Lewis acid catalysts can dramatically alter the regioselectivity patterns by activating different carbon centers of the epoxide ring [15]. The catalyst-substrate interaction depends on both the electronic properties of the catalyst and the steric environment around the epoxide ring [15].

Theoretical Modeling Using Density Functional Theory

Density functional theory calculations have provided comprehensive insights into the reaction mechanisms and energetics of 1,2-epoxyhexane ring-opening reactions [14] [9] [10]. These computational studies have employed various functional and basis set combinations to achieve accurate predictions of reaction barriers, transition state geometries, and product distributions [14] [9] [10].

The B3LYP functional with 6-31G(d,p) basis set has been extensively used to study epoxide ring-opening mechanisms [9] [10]. These calculations have revealed that the activation energy for catalyzed epoxide ring-opening reactions ranges from 71 to 94 kilojoules per mole, depending on the specific catalyst and reaction conditions [9] [10]. The theoretical results show excellent agreement with experimental activation energies, which typically fall within the range of 54 to 86 kilojoules per mole [9] [10].

Higher-level calculations using M06-2X/6-311++G** methodology have provided more accurate energetics for atmospheric oxidation reactions. These calculations have been used to determine the rate constants for epoxide reactions such as hydrolysis, organosulfate formation, organonitrate formation, and oligomerization. The transition state theory approach has been applied to compute overall rate constants from the calculated activation barriers.

Solvent effects have been incorporated into density functional theory calculations through polarizable continuum models [9] [10]. The isodensity surface polarized continuum model has been employed to estimate the effects of solvation on reaction energies. These calculations show that solvation significantly affects the energetics of epoxide ring-opening reactions, with polar solvents generally stabilizing the transition states [9] [10].

Regioselectivity predictions have been achieved through detailed analysis of transition state structures [14]. The activation strain model combined with Kohn-Sham molecular orbital analysis has revealed the interplay of physical factors that control regioselectivity [14]. Under basic conditions, the interaction between the nucleophile and the epoxide is governed by steric (Pauli) repulsion, which steers the attack preferentially toward the sterically less encumbered carbon [14].

Acid-catalyzed mechanisms have been studied using density functional theory to understand the role of protonation in epoxide ring-opening [14]. The calculations show that protonation of the epoxide induces elongation of the weaker carbon-oxygen bond and effectively predistorts the substrate for attack at the sterically more hindered side [14]. The regioselectivity under acidic conditions is governed by activation strain effects rather than steric repulsion [14].

Catalyst design has been informed by density functional theory calculations of catalyst-substrate interactions [15]. Quantum mechanics/molecular mechanics calculations have been used to study the asymmetric ring-opening reaction of cyclohexene oxide with aniline catalyzed by metal-organic frameworks. These calculations identified the factors determining enantioselectivity and provided insights into the flexibility of the catalytic sites.

Thermodynamic analysis has been performed using density functional theory to understand the driving forces for epoxide reactions. The calculations have revealed that the ring strain energy provides the primary thermodynamic driving force for ring-opening reactions. The free energy profiles computed from density functional theory calculations show that ring-opening is thermodynamically favorable despite the poor leaving group character of alkoxides.

Kinetic modeling has been developed based on density functional theory calculations to predict reaction rates and product distributions. The analytical kinetic model derived from the closed-loop mechanistic scheme has been used to describe the thermal oxidation kinetics of epoxy-containing systems. The model incorporates activation energies and pre-exponential factors computed from density functional theory calculations.

Transition state optimization has been performed using density functional theory to identify the critical points on the reaction energy surface. The calculations have employed intrinsic reaction coordinate analysis to verify the connectivity between transition states and minima. The quasi-harmonic approximation has been used to compute accurate free energies at different temperatures and concentrations.

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

104898-06-8